molecular formula C13H11ClN2O B1487086 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol CAS No. 1412953-14-0

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1487086
M. Wt: 246.69 g/mol
InChI Key: HRLCGCQKEOKWOX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties (e.g., UV/Vis, IR, NMR) and other properties like pKa values .

Scientific Research Applications

Synthesis and Chemical Properties

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. The compound has been involved in reactions such as the Kabachnik–Fields reaction to produce α-aminophosphonates, showcasing efficient synthesis methods for related compounds (P. S. Reddy et al., 2014). Similarly, the synthesis of new pyrimidines and condensed pyrimidines from related chemical structures has been explored, indicating the potential for creating antimicrobial agents (Essam Abdelghani et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of compounds related to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has provided insights into the molecular configuration and intermolecular interactions. For instance, the study of the crystal structure of cyproconazole, a conazole fungicide with a similar chemical backbone, revealed details about hydrogen bonding and weak interactions in the crystal lattice, offering a foundation for understanding the structural characteristics of related compounds (Gihaeng Kang et al., 2015).

Biological Activity

Research into derivatives of 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has shown potential biological activities, including antiviral, antituberculostic, and antibacterial properties. Novel derivatives synthesized for these purposes have been evaluated for their efficacy, highlighting the compound's relevance in developing new therapeutic agents (A. Siddiqui et al., 2007). Additionally, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles containing the core structure suggests its utility in discovering new treatments for various diseases (M. A. El-Moneim et al., 2011).

Photophysical Properties

The study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines related to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has explored the photophysical properties and redox behavior of these compounds. Such research aids in the understanding of the electronic properties and potential applications of related compounds in materials science and optoelectronics (F. Neve et al., 1999).

Safety And Hazards

This involves identifying any potential hazards associated with the compound. This could include toxicity, flammability, and environmental hazards .

properties

IUPAC Name

4-(2-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLCGCQKEOKWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
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6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

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